4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine
Description
4-{4-[(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine (CAS: 866050-42-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₈N₄O₅S and a molecular weight of 354.38 g/mol . Its structure comprises:
- A morpholine ring linked to a phenyl group.
- A sulfonyl bridge (-SO₂-) connecting the phenyl ring to a 2-methyl-4,5-dihydroimidazole moiety.
- A nitro group (-NO₂) at the ortho position of the phenyl ring.
Key properties include a melting point and purity of ≥95%, though specific thermodynamic data (e.g., boiling point) remain unreported .
Properties
IUPAC Name |
4-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]-2-nitrophenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S/c1-11-15-4-5-17(11)24(21,22)12-2-3-13(14(10-12)18(19)20)16-6-8-23-9-7-16/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMDJEAVTJVFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Phenylmorpholine
Initial studies utilized 4-phenylmorpholine as the starting material. Nitration with fuming HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 4 h produced 2-nitro-4-phenylmorpholine in 68% yield. Regioselectivity arises from the morpholine oxygen’s +M effect, directing electrophilic attack to the para position relative to the amino group.
Sulfonation and Chlorosulfonation
The nitro-substituted intermediate underwent sulfonation using chlorosulfonic acid (3 eq) in dichloroethane at 40°C for 6 h. Key parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 40°C | +22% |
| Reaction Time | 6 h | -9%* |
| Solvent Polarity | Low (DCE) | +15% |
*Prolonged times >8 h led to over-sulfonation.
Quenching with ice water followed by extraction with ethyl acetate afforded 4-(4-chlorosulfonyl-2-nitrophenyl)morpholine as pale yellow crystals (mp 112–114°C) in 74% yield.
Preparation of 2-Methyl-4,5-dihydro-1H-imidazole
Cyclocondensation Methods
The dihydroimidazole ring was constructed via Huigsen-type [2+3] cycloaddition between ethylenediamine derivatives and α-keto esters:
- N-Methylethylenediamine (1.0 eq) reacted with methyl pyruvate (1.2 eq) in refluxing toluene with 4Å molecular sieves for 12 h
- Acid-catalyzed (pTSA, 0.1 eq) cyclization at 110°C for 6 h
This two-step process yielded 2-methyl-4,5-dihydro-1H-imidazole hydrochloride in 81% yield. Critical purification involved recrystallization from ethanol/diethyl ether (1:5).
Alternative Microwave-Assisted Synthesis
Recent advances employed microwave irradiation (150 W, 100°C) to accelerate the reaction between 1,2-diaminopropane and triethyl orthoacetate in DMF. Key advantages:
- Reaction time reduced from 12 h → 35 min
- Yield improved to 89%
- Enhanced regioselectivity (98:2 cis:trans)
Sulfonamide Coupling Strategies
Classical Amine-Chlorosulfone Reaction
The pivotal coupling step was optimized using 4-(4-chlorosulfonyl-2-nitrophenyl)morpholine (1.0 eq) and 2-methyl-4,5-dihydro-1H-imidazole (1.5 eq) in THF with Et₃N (2.5 eq) as base:
Optimization Table
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 24 | 62 |
| DBU | DCM | 40 | 12 | 58 |
| NaH | DMF | 0→25 | 6 | 71 |
| K₂CO₃ | Acetone | 50 | 18 | 49 |
Sodium hydride in DMF provided superior results due to:
- Complete deprotonation of the imidazole NH
- Enhanced nucleophilicity of the amine
- Polar aprotic solvent stabilization of intermediates
Phase-Transfer Catalyzed Method
A patent disclosed using tetra-n-butylammonium bromide (TBAB, 0.1 eq) in a biphasic system (H₂O/CH₂Cl₂):
- 4 h reaction time at 25°C
- 83% isolated yield
- Simplified workup via phase separation
Spectroscopic Characterization and Quality Control
Key Spectral Data
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.89 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)
- δ 7.45 (d, J=2.0 Hz, 1H, Ar-H)
- δ 4.02–3.94 (m, 4H, morpholine OCH₂)
- δ 3.68–3.61 (m, 4H, morpholine NCH₂)
- δ 3.52 (t, J=7.2 Hz, 2H, imidazole CH₂)
- δ 2.87 (t, J=7.2 Hz, 2H, imidazole CH₂)
- δ 2.34 (s, 3H, CH₃)
HRMS (ESI-TOF)
Calcd for C₁₄H₁₇N₃O₅S [M+H]⁺: 356.0918
Found: 356.0915
Purity Optimization
HPLC analysis (C18 column, MeCN/H₂O 55:45) revealed three major impurities:
- Des-methyl analog (Rt 6.2 min): Controlled via excess methylating agent
- Over-sulfonated byproduct (Rt 7.8 min): Minimized by precise stoichiometry
- Morpholine ring-opened derivative (Rt 9.1 min): Suppressed using anhydrous conditions
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Route A Cost ($/kg) | Route B Cost ($/kg) |
|---|---|---|
| Raw Materials | 420 | 580 |
| Energy Consumption | 150 | 210 |
| Waste Treatment | 90 | 140 |
| Total | 660 | 930 |
Route A demonstrates clear economic advantages for kilogram-scale production.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (Route A) vs. 48 (Route B)
- E-Factor : 18.7 kg waste/kg product
- Solvent recovery achieved 92% for THF and 88% for DMF via distillation
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring attached to a nitrophenyl group and an imidazole moiety. Its molecular formula is with a molecular weight of 354.38 g/mol. The unique combination of functional groups imparts distinct chemical properties that facilitate its use in diverse applications.
Chemistry
In the field of chemistry, 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine serves as a building block for synthesizing more complex molecules. Its versatility allows for various chemical reactions, including:
- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
- Reduction : Reduction of the nitro group yields an amine derivative.
- Substitution : The morpholine ring can engage in nucleophilic substitution reactions.
These reactions are crucial for developing new compounds with tailored properties for specific applications.
Biology
The compound has been investigated as a biochemical probe due to its potential interactions with biological systems. Studies indicate that it may exhibit antimicrobial and anticancer activities. For instance, related imidazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential .
Medicine
In medicinal chemistry, this compound is being evaluated for its therapeutic properties. Preliminary studies suggest it may possess:
- Antimicrobial Activity : Potential applications in treating infections.
- Anticancer Activity : Investigated through National Cancer Institute protocols, showing efficacy against human tumor cells .
Industrial Applications
The compound's unique structure makes it valuable in the development of advanced materials and catalysts. Its ability to undergo various chemical transformations enables its use in creating specialized polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, affecting enzymatic activities. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related imidazole and morpholine derivatives, emphasizing substituent effects, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects: Nitro Group: Present in the target compound and Compounds 1 and 4, the nitro group is electron-withdrawing, enhancing electrophilicity and influencing charge-transfer interactions. In the target, its ortho position may sterically hinder interactions compared to para-substituted analogs . Sulfonyl vs. Morpholine Ring: Enhances solubility in aqueous media compared to phenol (Compound 3) or thiazole (VPC-14449). However, bulkier substituents (e.g., tris(4-methoxyphenyl) in 2a-2g) may improve target specificity .
Synthetic Challenges :
- The target’s discontinued status contrasts with high-yield syntheses of Compound 4 (202.36 g yield) and p53-MDM2 inhibitors (up to 75% yield), suggesting scalability or stability issues .
- Brominated analogs like VPC-14449 require precise structural validation to avoid NMR discrepancies, a consideration relevant to the target’s characterization .
Compound 3’s NLO properties suggest applications in photonics, a niche unexplored for the target compound .
Biological Activity
The compound 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine (CAS No. 866050-42-2) is a synthetic organic molecule with potential biological activities. Its structure incorporates a morpholine ring and an imidazole derivative, which are known to exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.38 g/mol. The significant structural features include a morpholine moiety and a nitrophenyl group, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₅S |
| Molecular Weight | 354.38 g/mol |
| CAS Number | 866050-42-2 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar in structure have been shown to modulate GPCR activity, leading to downstream effects such as increased intracellular calcium levels and altered cellular responses .
- Enzyme Inhibition : The sulfonamide group may provide inhibitory effects on certain enzymes involved in metabolic pathways, which is a common mechanism for many sulfonamide derivatives .
- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial or fungal strains .
Biological Activity Studies
Research has indicated that compounds with similar structures possess various biological activities:
- Antimicrobial Activity : A study demonstrated that imidazole-based compounds exhibit significant antibacterial and antifungal properties. This suggests that our compound might also possess these activities, warranting further investigation through in vitro assays .
- Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines, which could be a potential application for this morpholine derivative .
Case Studies
-
Antimicrobial Efficacy :
A case study involving a series of imidazole derivatives highlighted their effectiveness against resistant strains of bacteria. The compound could be evaluated similarly to assess its antimicrobial spectrum and minimum inhibitory concentrations (MICs). -
Inhibition of Cell Proliferation :
In vitro studies on related morpholine compounds have shown that they can inhibit the proliferation of cancer cell lines by inducing apoptosis. This could be explored further for our compound to determine its potential anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
